Aldosterone-13C3
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Overview
Description
Aldosterone-13C3 is a stable isotope-labeled compound of aldosterone, a primary mineralocorticoid and steroid hormone. Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, thereby maintaining blood pressure and fluid balance . The incorporation of carbon-13 isotopes into aldosterone allows for its use as an internal standard in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantitation of aldosterone levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldosterone-13C3 involves the incorporation of carbon-13 isotopes into the aldosterone molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with carbon-13. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and advanced purification techniques. The process includes the synthesis of labeled precursors, followed by their incorporation into the aldosterone molecule through a series of chemical reactions. The final product is then purified using chromatographic methods to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Aldosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Aldosterone can be oxidized to form aldosterone-18-glucuronide.
Reduction: Reduction of aldosterone can lead to the formation of tetrahydroaldosterone.
Substitution: Aldosterone can undergo substitution reactions, particularly at the hydroxyl and aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under acidic or basic conditions.
Major Products
Oxidation: Aldosterone-18-glucuronide
Reduction: Tetrahydroaldosterone
Substitution: Various substituted aldosterone derivatives depending on the reagents used.
Scientific Research Applications
Aldosterone-13C3 has a wide range of applications in scientific research, including:
Mechanism of Action
Aldosterone-13C3 exerts its effects by acting on mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron in the kidney. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the basolateral sodium-potassium pumps. As a result, sodium ions are reabsorbed into the blood, and potassium ions are secreted into the urine. Additionally, aldosterone stimulates hydrogen ion secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate levels and acid-base balance .
Comparison with Similar Compounds
Aldosterone-13C3 can be compared with other isotope-labeled aldosterone compounds, such as:
Aldosterone-9,11,12,12-d4: Labeled with deuterium, used in similar analytical applications.
Aldosterone-2,2,4,6,6,21,21-d7: Another deuterium-labeled aldosterone derivative.
Progesterone-2,3,4-13C3: A carbon-13 labeled progesterone used in similar analytical techniques.
This compound is unique due to its specific isotopic labeling with carbon-13, which provides distinct advantages in terms of sensitivity and accuracy in analytical measurements compared to deuterium-labeled compounds .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i6+1,8+1,13+1 |
InChI Key |
PQSUYGKTWSAVDQ-AZJIJRICSA-N |
Isomeric SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
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